Physicochemical Profiling & Technical Guide: Methyl 3-Bromo-4-(isopropylamino)benzoate
Physicochemical Profiling & Technical Guide: Methyl 3-Bromo-4-(isopropylamino)benzoate
[1][2]
Executive Summary & Structural Context
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a specialized pharmaceutical intermediate belonging to the class of ortho-haloaminobenzoates.[1][2] It serves as a critical scaffold in the synthesis of heterocycles, particularly benzimidazoles , quinolines , and indoles , which are pharmacophores frequently observed in kinase inhibitors (e.g., RET, TRK inhibitors) and GPCR modulators.[2]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and characterization protocols, designed to support researchers in optimizing its use for drug discovery campaigns.[2]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Methyl 3-bromo-4-(propan-2-ylamino)benzoate |
| CAS Number | 2056271-26-0 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)NC(C)C)Br |
| InChI Key | Calculated (varies by tautomer, typically unique) |
Structural Analysis & Functional Reactivity
The molecule features three distinct functional zones that dictate its reactivity and utility in medicinal chemistry.
Figure 1: Functional zone analysis highlighting the orthogonal reactivity of the bromine, amine, and ester groups.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The ring is deactivated by the ester but activated by the amine.[2] However, the bromine occupies the most reactive ortho position relative to the amine, directing further functionalization to the C-2 or C-6 positions if forced, though standard coupling at C-3 is the primary utility.[2]
-
Cyclization Potential: The ortho-bromoamine motif is a "privileged structure."[2] It allows for metal-catalyzed cyclization (e.g., Pd-catalyzed C-H activation or carbonylation) to form bicyclic systems like dihydroquinolines or indoles .[2]
Physicochemical Properties
Accurate physicochemical data is essential for formulation and ADME prediction.[2] As experimental values for this specific intermediate are often proprietary, the following profile combines structural analog data with calculated descriptors.
Solid-State & Solution Properties
| Property | Value / Range | Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[2] |
| Melting Point | 50°C – 80°C (Predicted) | Lower than the free amine due to steric disruption of packing by the isopropyl group. |
| Boiling Point | >300°C (Decomposes) | Not suitable for GC without derivatization. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature of Br/Isopropyl/Ester dominates.[2] |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, DMSO (>50 mM).[2] |
Electronic & Lipophilic Parameters[2]
-
LogP (Calculated): 3.4 ± 0.3 .[2] The isopropyl group significantly increases lipophilicity compared to the methylamino analog.[2]
-
pKa (Base): ~2.5 – 3.0 .[2] The nitrogen lone pair is delocalized into the ring and inductively withdrawn by the ortho-bromine and para-ester, making it a very weak base.[2] It will not be protonated at physiological pH (7.4).[2]
-
Topological Polar Surface Area (TPSA): 38.3 Ų .[2] Indicates good membrane permeability.[2]
Synthetic Pathway & Impurity Profile
The synthesis typically proceeds via Nucleophilic Aromatic Substitution (
Synthesis Protocol ( )
Precursor: Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6).[2] Reagent: Isopropylamine (Excess or with base).[2] Solvent: DMF, DMSO, or NMP.[2]
Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (
Critical Process Parameters
-
Temperature Control: Reaction requires heat (60-90°C) to overcome the steric hindrance of the isopropylamine nucleophile.[2] However, excessive heat (>100°C) may cause ester hydrolysis if moisture is present.[2]
-
Stoichiometry: Use >2 equivalents of isopropylamine (one as nucleophile, one as HF scavenger) or an auxiliary base like
.[2]
Characterization Protocols
To validate the identity and purity of the compound, the following multi-modal analytical workflow is recommended.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-- 8.1 – 8.2 ppm (d, 1H): Aromatic proton at C-2 (meta to amine, ortho to Br).[2] Deshielded by Br and Ester.[2]
- 7.8 – 7.9 ppm (dd, 1H): Aromatic proton at C-6.[2]
- 6.6 – 6.8 ppm (d, 1H): Aromatic proton at C-5 (ortho to amine).[2] Shielded by amine donation.[2]
- 4.5 – 5.0 ppm (br s, 1H): NH proton (broad, exchangeable).
-
3.8 – 3.9 ppm (s, 3H): Methyl ester singlet (
). -
3.6 – 3.8 ppm (septet, 1H): Isopropyl methine (
). -
1.2 – 1.3 ppm (d, 6H): Isopropyl methyls (
).
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (
). -
Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion.[2]
-
Fragmentation: Loss of isopropyl group (
) or methoxy group ( ) is common in MS/MS.[2]
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation - Category 4).[2]
-
Signal Word: Warning.
-
Handling: Use in a chemical fume hood.[2] Avoid dust formation.[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).[2]
References
-
PubChem Compound Summary. Methyl 3-bromo-4-fluorobenzoate (Precursor).[2] National Center for Biotechnology Information.[2] Link[2]
-
Accela ChemBio. Product Catalog: Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS 2056271-26-0).[1][2][3]Link[2]
-
Google Patents. WO2013119946A1 - Long chain base sphingosine kinase inhibitors.[2] (Describes synthesis of related 3-bromo-4-amino benzoate scaffolds). Link
-
ChemicalBook. Methyl 3-bromo-4-methylbenzoate Properties (Analog Reference).Link[2]
Sources
- 1. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2306370-10-3,9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
